1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine rings are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (for reduction), and nucleophiles like amines or thiols (for substitution).
Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(2-Fluoro-4-nitrophenyl)piperazine and 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTABKREVWMODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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